

Synthesis and characterization of 4-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzaldehyde

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An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-3-fluorobenzaldehyde**, an important intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, purification techniques, and analytical characterization data. The information is presented to assist researchers and professionals in the efficient and effective use of this compound in their research and development endeavors.

Introduction

4-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.^[1] Its structure, featuring both bromine and fluorine substituents on the benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including biologically active compounds.^{[1][2]} This guide outlines the key synthetic routes to this compound and provides its characteristic physical and spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3-fluorobenzaldehyde** is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of **4-Bromo-3-fluorobenzaldehyde**

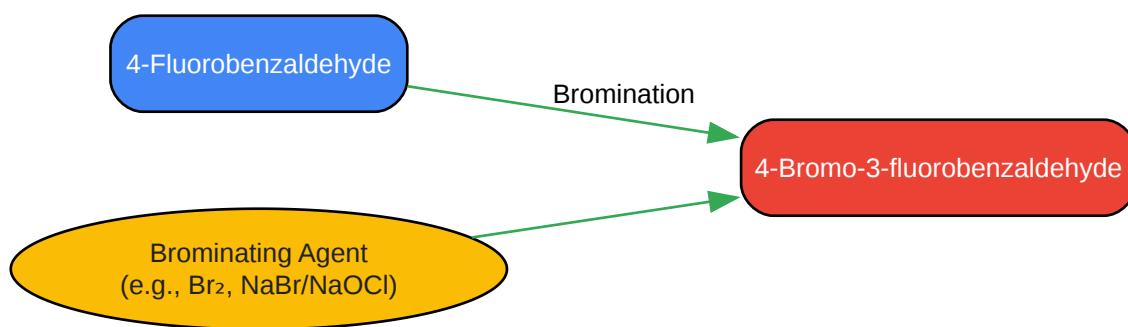
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ BrFO	[1]
Molecular Weight	203.01 g/mol	[1][3]
CAS Number	133059-43-5	[1][3]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	55-59 °C	[1][4]
Boiling Point	144 °C at 28 mmHg	[5]
Purity	≥97%	[6]
Storage Conditions	2-8°C	[1]

Synthesis of 4-Bromo-3-fluorobenzaldehyde

The primary synthetic route to **4-Bromo-3-fluorobenzaldehyde** involves the electrophilic bromination of 4-fluorobenzaldehyde. Several methods have been reported, varying in the choice of brominating agent and catalyst.

Synthesis Pathway

The general reaction scheme for the synthesis of **4-Bromo-3-fluorobenzaldehyde** from 4-fluorobenzaldehyde is depicted below.



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Caption: Synthesis of **4-Bromo-3-fluorobenzaldehyde**.

Experimental Protocols

Two detailed experimental protocols for the synthesis of **4-Bromo-3-fluorobenzaldehyde** are provided below.

Protocol 1: Bromination using Bromine and Aluminum Trichloride

This method utilizes bromine as the brominating agent with aluminum trichloride as a Lewis acid catalyst.^{[5][7]}

Experimental Procedure:

- Suspend powdered aluminum trichloride (226 g) in dry dichloromethane (250 cm³).
- Cool the suspension to 0°C.
- Add 4-fluorobenzaldehyde (124 g) to the stirred suspension, maintaining the temperature below 10°C.
- Continue stirring the reaction mixture at 0°C for 15 minutes.
- Add bromine (176 g) in a single portion.
- Heat the mixture at reflux for 14 hours.
- After cooling to room temperature, pour the mixture into ice (1 kg).

- Separate the aqueous layer and extract with dichloromethane.
- Combine the organic layers and wash with sodium metabisulfite solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to obtain a red oil.
- Purify the crude product by distillation under reduced pressure (144°C/28 mmHg) to yield the title compound.^[5]

Protocol 2: Bromination using Sodium Bromide and Sodium Hypochlorite

This method offers a "greener" alternative by avoiding the use of elemental bromine.^{[8][9]}

Experimental Procedure:

- Dissolve 1 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.^[8]
- Dissolve 1.01 mol of sodium bromide in 100 mL of pure water, and with stirring, add 100 mL of 35% hydrochloric acid to create solution B.^{[8][9]}
- At 20-25°C, mix solutions A and B and begin ultrasonic irradiation.^{[8][9]}
- Over the course of 1 hour, add 1.02 mol of 8% sodium hypochlorite aqueous solution dropwise while stirring.^{[8][9]}
- After the addition is complete, continue ultrasonic treatment and stirring to maintain the temperature.
- Allow the mixture to stand for phase separation.
- Separate the dichloromethane phase, wash it to neutrality, and then dry and remove the solvent.
- The crude product is obtained, which can be further purified by bulk melting crystallization at 31°C to yield the pure product.^[8]

Reaction Data

A summary of the reaction conditions and yields for the described synthetic methods is presented in Table 2.

Table 2: Synthesis Reaction Data for **4-Bromo-3-fluorobenzaldehyde**

Method	Starting Material	Reagents	Catalyst	Solvent	Reaction Time	Yield	Reference(s)
Protocol 1	4-Fluorobenzaldehyde	Bromine	Aluminum Trichloride	Dichloromethane	14 hours	Not explicitly stated	[5][7]
Protocol 2	4-Fluorobenzaldehyde	Sodium Bromide, Sodium Hypochlorite	None	Dichloromethane, Water	>1 hour	91.9%	[8]

Characterization

The identity and purity of **4-Bromo-3-fluorobenzaldehyde** are confirmed through various analytical techniques, including spectroscopic methods.

Spectroscopic Data

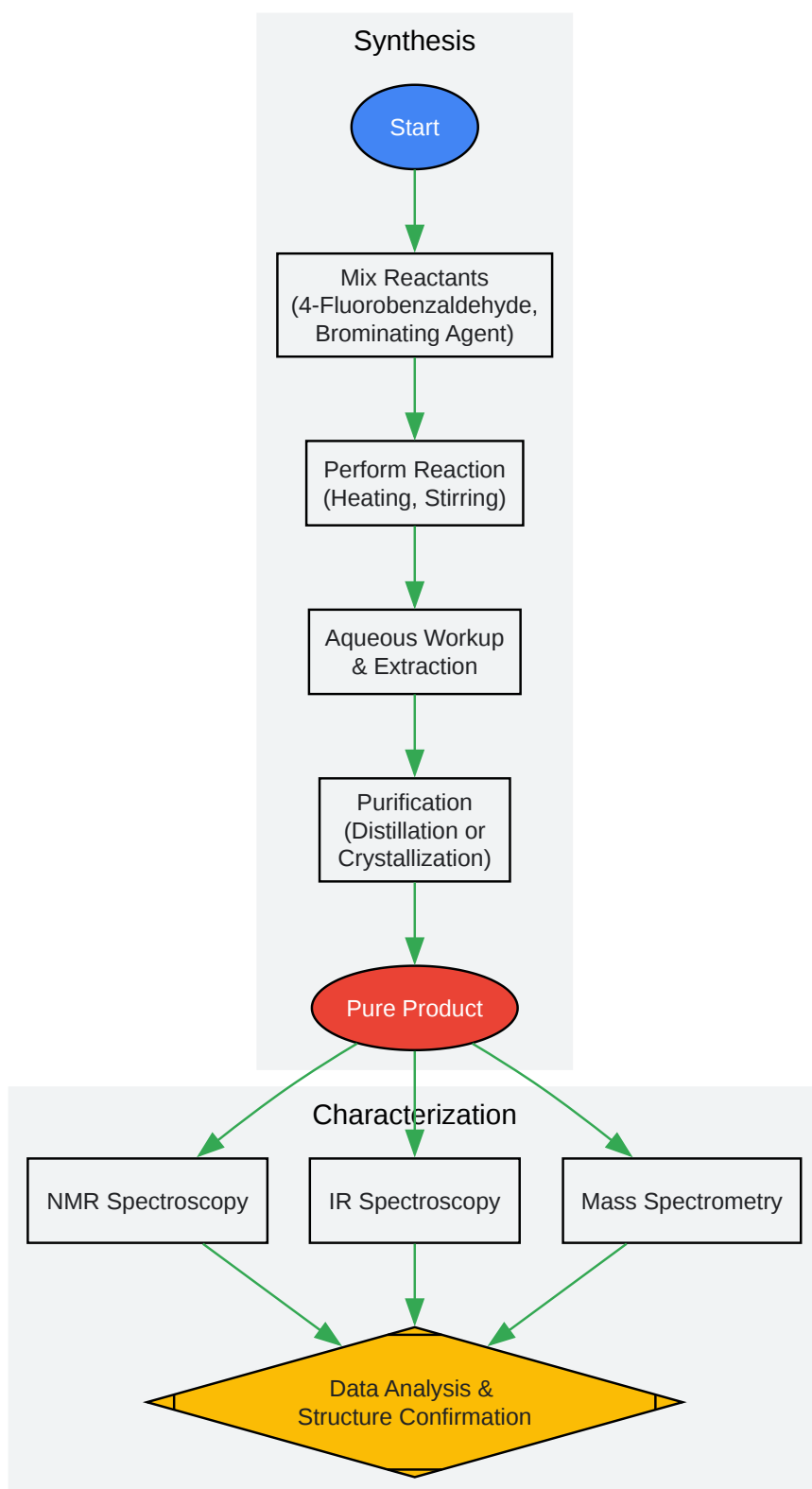
While detailed spectral data with peak assignments are not readily available in the searched literature, the compound is routinely characterized by ¹H NMR, IR, and Mass Spectrometry.[10][11] A summary of the expected characterization data is provided in Table 3.

Table 3: Spectroscopic Data for **4-Bromo-3-fluorobenzaldehyde**

Technique	Data	Reference(s)
^1H NMR	Spectra available for confirmation of structure	[10]
IR Spectroscopy	Spectra available for confirmation of functional groups	[10] [11]
Mass Spectrometry	Molecular Ion (m/z): ~202, 204 (due to Br isotopes)	[10]

Experimental Workflow

The general workflow for the synthesis and characterization of **4-Bromo-3-fluorobenzaldehyde** is illustrated in the following diagram.



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Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **4-Bromo-3-fluorobenzaldehyde**. The presented experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The availability of multiple synthetic routes offers flexibility in choosing a method that aligns with specific laboratory capabilities and green chemistry principles.

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